molecular formula C15H16N2O4 B2561557 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide CAS No. 2034270-00-1

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide

Cat. No. B2561557
CAS RN: 2034270-00-1
M. Wt: 288.303
InChI Key: YVDKMYNINDLINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DLOC, and it is a cyclopropane-based amide that has been synthesized using a specific method. In

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Antioxidant Activities : Research into the synthesis of novel compounds with potential antioxidant activities includes the development of various derivatives, such as indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives. These compounds have shown promise in antioxidant activity, which is crucial for neuroprotective applications and the treatment of diseases like Alzheimer's or stroke due to their biological activity (K. Mohamed & E. H. El-Sayed, 2019).

  • Isoxazolidine Synthesis for Drug Discovery : The stereoselective synthesis of methyleneoxy-substituted isoxazolidines through copper-catalyzed aminooxygenation/cyclization represents a significant advancement in organic synthesis, drug discovery, and chemical biology. This method provides a new avenue for creating compounds with potential biological activities, including the synthesis of 2-amino-γ-lactone and corresponding aminodiol derivatives (Shuklendu D. Karyakarte, Thomas P Smith, & S. Chemler, 2012).

Antimicrobial and Anti-inflammatory Agents

  • Development of Antimicrobial and Anti-inflammatory Compounds : A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of such derivatives in developing new therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Anticonvulsant and CNS Activity

  • Exploring CNS Depressant and Anticonvulsant Activities : Research on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has shown potential antidepressant activities. These studies are crucial for identifying new therapeutic molecules with improved efficacy and fewer side effects for treating depression and related CNS disorders (B. Bonnaud et al., 1987).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-9-21-15(20)17(13)8-12(10-4-2-1-3-5-10)16-14(19)11-6-7-11/h1-5,11-12H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKMYNINDLINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide

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